![molecular formula C16H18N6O3S2 B2628483 5-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 2034488-88-3](/img/structure/B2628483.png)
5-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-2,1,3-benzothiadiazole is a complex heterocyclic compound that features a pyrazole ring, a diazepane ring, and a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-2,1,3-benzothiadiazole typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole ring, which can be synthesized through cyclocondensation of hydrazine with a carbonyl compound . The diazepane ring is then introduced through a series of cyclization reactions involving appropriate precursors . Finally, the benzothiadiazole moiety is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of greener synthesis methods, such as microwave-assisted synthesis or the use of eco-friendly catalysts . The scalability of the process is also a key consideration, with continuous flow chemistry being a potential approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or interfere with cellular pathways by modulating receptor activity . The exact mechanism depends on the specific application and the biological target involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazoles: Compounds with a similar pyrazole ring structure, such as 3(5)-substituted pyrazoles.
Diazepanes: Compounds containing a diazepane ring, such as 1,4-diazepane derivatives.
Benzothiadiazoles: Compounds with a benzothiadiazole moiety, such as 2,1,3-benzothiadiazole derivatives.
Uniqueness
The uniqueness of 5-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane-1-carbonyl}-2,1,3-benzothiadiazole lies in its combination of these three distinct moieties, which confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S2/c1-20-11-13(10-17-20)27(24,25)22-6-2-5-21(7-8-22)16(23)12-3-4-14-15(9-12)19-26-18-14/h3-4,9-11H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLPARYJWLZGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
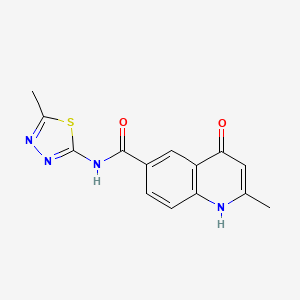

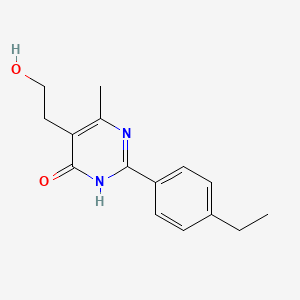
![2-({11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2628405.png)
![5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol](/img/structure/B2628406.png)
![4-methyl-3-(prop-2-en-1-ylsulfanyl)-5-[2-(1H-1,2,4-triazol-1-yl)propan-2-yl]-4H-1,2,4-triazole](/img/structure/B2628408.png)
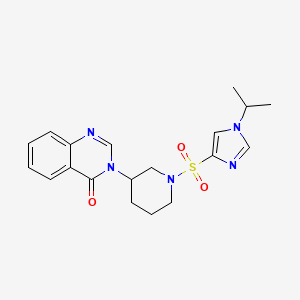
![4-(4-CHLOROBENZENESULFONYL)-5-[(2-METHYLPROPYL)SULFANYL]-2-PHENYL-1,3-OXAZOLE](/img/structure/B2628413.png)
![3-{6-Chloro-[1,2,4]triazolo[4,3-B]pyridazin-3-YL}propanoic acid](/img/structure/B2628415.png)
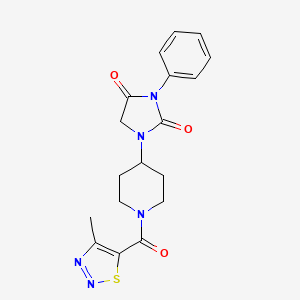
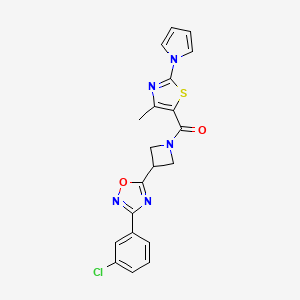
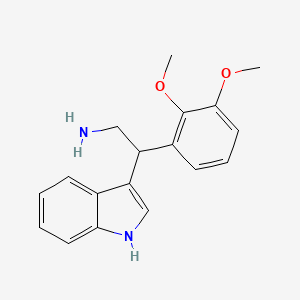
![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B2628422.png)
![13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine](/img/structure/B2628423.png)
